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Compound of Interest

Compound Name: Cadmium;krypton

Cat. No.: B15417951 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals conducting

ab initio calculations on the Cadmium-Krypton (CdKr) van der Waals complex. The following

sections address common issues related to basis set selection, relativistic effects, and

computational errors.

Frequently Asked Questions (FAQs)
Q1: Why are ab initio calculations for the CdKr complex challenging?

A1: The CdKr system presents several computational challenges. Firstly, as a weakly bound

van der Waals complex, the interaction energies are small, requiring high accuracy in the

calculations. Secondly, both Cadmium (Cd) and Krypton (Kr) are heavy elements, necessitating

the inclusion of relativistic effects for an accurate description of their electronic structure.

Finally, the choice of basis set is critical and can significantly impact the accuracy of the

calculated properties due to issues like Basis Set Superposition Error (BSSE).

Q2: What are the most important factors to consider when choosing a basis set for CdKr

calculations?

A2: The three most critical factors are:

Relativistic Effects: Due to the high nuclear charge of Cadmium and Krypton, relativistic

effects, which alter the electronic energies and orbital shapes, must be accounted for.[1] This
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is typically done using either effective core potentials (ECPs) that replace the core electrons

and incorporate relativistic effects implicitly, or all-electron relativistic Hamiltonians (e.g.,

ZORA, Douglas-Kroll-Hess).

Basis Set Superposition Error (BSSE): For weakly bound complexes like CdKr, BSSE can

artificially increase the binding energy.[2] It is essential to correct for this error, most

commonly using the counterpoise (CP) correction method developed by Boys and Bernardi.

[3][4][5]

Diffuse Functions: To accurately describe the long-range van der Waals interactions and the

diffuse nature of the electron density in the intermolecular region, basis sets augmented with

diffuse functions are crucial.[6]

Q3: What are some recommended basis sets for Cadmium (Cd) and Krypton (Kr)?

A3: For Cadmium (Cd), which is a heavy metal, using basis sets with effective core potentials

(ECPs) is a common and computationally efficient approach. Recommended options include:

LANL2DZ: A double-zeta basis set with an ECP. It's a good starting point for initial

calculations.

def2-SVP, def2-TZVP, def2-QZVP: The Karlsruhe "def2" series of basis sets are well-

regarded for their balance of accuracy and efficiency across the periodic table and have

corresponding ECPs for heavy elements. Using a triple-zeta (TZVP) or quadruple-zeta

(QZVP) quality basis set is recommended for higher accuracy.

For Krypton (Kr), a noble gas, the following all-electron basis sets are suitable, particularly

when describing its polarizability in the van der Waals interaction:

aug-cc-pVTZ, aug-cc-pVQZ: Dunning's correlation-consistent basis sets augmented with

diffuse functions are the gold standard for correlated wavefunction calculations of non-

covalent interactions. The "aug-" prefix indicates the presence of diffuse functions, which are

essential.

It is common to use a mixed basis set approach, employing an ECP basis set for Cadmium and

an all-electron augmented basis set for Krypton.
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Troubleshooting Guides
Issue 1: SCF Convergence Failure
Self-Consistent Field (SCF) convergence is a common issue, especially when using large and

diffuse basis sets required for weakly bound systems.
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Error Message/Symptom Possible Cause Recommended Solution

Convergence failure -- run

terminated.[7]

Poor initial guess for the

molecular orbitals, especially

with diffuse basis sets.

1. Use a better initial guess:

Perform an initial calculation

with a smaller, less diffuse

basis set (e.g., 6-31G*) and

then use the resulting

wavefunction as the initial

guess for the larger basis set

calculation (guess=read).[8] 2.

Use a more robust SCF

algorithm: In Gaussian, try

SCF=XQC or SCF=QC.[8][9]

These algorithms are slower

but more robust. 3. Damp the

SCF iterations: In ORCA, you

can use the SlowConv

keyword.

Oscillating SCF energy that

does not converge.

Linear dependencies in the

basis set, often caused by

highly diffuse functions.

1. Tighten SCF convergence

criteria: In Gaussian, use

SCF=Tight.[7] 2. Increase

integral accuracy: In Gaussian

16, the default accuracy is

generally sufficient, but for

older versions or particularly

problematic cases, you can

use Int(Acc2E=12).[7] 3. Use

SCF=NoVarAcc in Gaussian:

This prevents the program

from using a less accurate

integration grid in the initial

SCF cycles, which can

sometimes cause issues with

diffuse basis sets.[7]

Inaccurate quadrature in

CalDSu[9]

Numerical noise in the DFT

integration grid.

Increase the integration grid

quality: In Gaussian, use

Integral(Grid=UltraFine). In
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ORCA, you can specify a

higher grid level (e.g., Grid4).

[7]

Issue 2: Geometry Optimization Failure
Optimizing the geometry of a weakly bound complex like CdKr can be challenging due to the

very flat potential energy surface.
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Error Message/Symptom Possible Cause Recommended Solution

Error imposing constraints. or

No convergence in Z-matrix

optimization.[9]

The optimizer is taking steps

that are too large on a flat

potential energy surface,

leading to dissociation or other

unphysical geometries.

1. Use Cartesian coordinates

for optimization: This can

sometimes be more stable for

weakly bound systems. In

Gaussian, use Opt=Cartesian.

2. Recalculate the force

constants: In Gaussian, use

Opt=CalcFC to compute the

force constants at the

beginning of the optimization.

This provides a better initial

Hessian for the optimizer. 3.

Restart from a previous

geometry: If the optimization

fails after several steps, restart

the calculation from the last

reasonable geometry using

Opt=Restart.

The optimization seems to be

oscillating and not converging.

The convergence criteria are

too loose for the flat potential

energy surface.

Tighten the optimization

convergence criteria: In

Gaussian, use Opt=Tight. In

ORCA, you can manually

specify tighter convergence

thresholds.

Atom too close or Problem with

the distance matrix[9]

The initial geometry is

unreasonable, or the optimizer

has taken a very large,

erroneous step.

Carefully check your initial

coordinates to ensure they are

physically reasonable. If the

error occurs during an

optimization, try restarting with

a smaller step size or a

different optimization

algorithm.
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Quantitative Data
While a direct comparative study of various basis sets for the CdKr system is not readily

available in the literature, the following table provides a summary of basis sets used in studies

of similar van der Waals complexes and the expected trend in accuracy.
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Basis Set Combination
(Cd/Kr)

Expected Accuracy Key Features

LANL2DZ / 6-31G* Low

Good for initial geometry

optimizations and qualitative

assessment. Computationally

inexpensive.

def2-SVP / def2-SVP Moderate

A good balance of cost and

accuracy for DFT calculations.

Includes polarization functions.

def2-TZVP / def2-TZVP Good

Triple-zeta quality provides

more flexibility and generally

better results for interaction

energies.

LANL2DZ(f) / aug-cc-pVTZ Good

A common mixed-basis

approach. The ECP on Cd

saves computational cost,

while the augmented triple-

zeta basis on Kr accurately

describes its polarizability. The

addition of f-functions to

LANL2DZ can improve the

description of electron

correlation.

All-electron relativistic def2-

TZVPP / def2-TZVPP
High

Provides a more rigorous

treatment of relativistic effects

than ECPs, but at a higher

computational cost. The

additional polarization

functions ('PP') improve the

description of electron

correlation.

All-electron relativistic aug-cc-

pVQZ / aug-cc-pVQZ

Very High Considered a benchmark level

of theory for small systems.

Computationally very
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expensive and may not be

feasible for all applications.

Note: The accuracy is also highly dependent on the chosen quantum mechanical method (e.g.,

MP2, CCSD(T), or a specific DFT functional).

Experimental Protocols & Methodologies
Calculating the BSSE-Corrected Interaction Energy
The interaction energy (ΔE) of the CdKr complex, corrected for Basis Set Superposition Error

(BSSE) using the counterpoise method, is calculated as follows:

ΔE = E(CdKr)CdKr - E(Cd)CdKr - E(Kr)CdKr

Where:

E(CdKr)CdKr is the energy of the CdKr dimer calculated with the full basis set of both atoms.

E(Cd)CdKr is the energy of the Cadmium atom calculated with the full basis set of the dimer

(i.e., with "ghost" basis functions of Krypton at its position in the dimer).[10]

E(Kr)CdKr is the energy of the Krypton atom calculated with the full basis set of the dimer

(i.e., with "ghost" basis functions of Cadmium at its position in the dimer).[10]

This protocol ensures that the energies of the monomers and the dimer are calculated with the

same quality basis set, thereby correcting for the artificial stabilization from BSSE.[5]

Example Computational Protocol (Gaussian 16)
The following is a sample Gaussian 16 input for a geometry optimization of the CdKr complex

using a mixed basis set with an ECP for Cd, followed by a counterpoise-corrected single-point

energy calculation at the optimized geometry.

In this example:

The first job performs a geometry optimization (Opt) using the B3LYP functional with a

general basis set (GenECP).
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The basis set for Kr is specified as aug-cc-pVTZ, and for Cd, the LANL2DZ basis set and

ECP are used.

The --Link1-- command chains a second job.

The second job reads the optimized geometry (Geom=Check) and wavefunction

(Guess=Read) from the checkpoint file and performs a counterpoise calculation

(Counterpoise=2) to determine the BSSE-corrected interaction energy.[3][11]

The fragments for the counterpoise calculation are defined in the molecule specification

section.[11]

Visualizations
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Initial Setup

Calculation Steps

Data Analysis

Define CdKr Geometry

Select Basis Sets
(e.g., LANL2DZ for Cd, aug-cc-pVTZ for Kr)

Choose Method
(e.g., CCSD(T), MP2, DFT)

Geometry Optimization

Potential Energy Surface Scan
(Optional) Counterpoise Calculation for BSSE

Extract Spectroscopic Constants
(Bond Length, Dissociation Energy, etc.)

Compare with Experimental Data

Click to download full resolution via product page

Computational workflow for CdKr ab initio calculations.
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Dimer Calculation

Monomer 1 Calculation

Monomer 2 Calculation

E(CdKr) in
CdKr basis

BSSE-Corrected
Interaction Energy

E(Cd) in
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(Kr as ghost)
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Click to download full resolution via product page

Logical relationship for BSSE correction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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